1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione

COMT inhibition reversible inhibitor enzyme mechanism

1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione (CAS 71573-17-6; also known as N-(3,4-dihydroxyphenyl)succinimide) is a synthetic N-aryl succinimide derivative with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol. It belongs to the pyrrolidine-2,5-dione class, characterized by a saturated cyclic imide core bearing a catechol (3,4-dihydroxyphenyl) substituent on the nitrogen atom.

Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
Cat. No. B12861961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione
Molecular FormulaC10H9NO4
Molecular Weight207.18 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC(=C(C=C2)O)O
InChIInChI=1S/C10H9NO4/c12-7-2-1-6(5-8(7)13)11-9(14)3-4-10(11)15/h1-2,5,12-13H,3-4H2
InChIKeyQXVDGSGVVCWKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione: Core Structural & Pharmacological Identity for Targeted Procurement


1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione (CAS 71573-17-6; also known as N-(3,4-dihydroxyphenyl)succinimide) is a synthetic N-aryl succinimide derivative with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol . It belongs to the pyrrolidine-2,5-dione class, characterized by a saturated cyclic imide core bearing a catechol (3,4-dihydroxyphenyl) substituent on the nitrogen atom. This compound is structurally distinct from its unsaturated maleimide analog and from clinically established nitrocatechol-based COMT inhibitors, making precise identification critical for procurement in enzyme inhibition research, chemical biology probe development, and synthetic intermediate applications [1].

Reversible COMT inhibitor with reported active-site-competitive binding
Catechol-directed target selectivity vs. non-hydroxylated N-aryl succinimides
Saturated succinimide core; reported lower thiol reactivity

Why 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione Cannot Be Replaced by Class Analogs Without Risk of Functional Divergence


Within the N-aryl pyrrolidine-2,5-dione family, seemingly minor structural variations produce fundamentally different biochemical behaviors. The target compound carries a catechol moiety on the N-phenyl ring, which enables reversible, active-site-directed inhibition of catechol-O-methyltransferase (COMT) [1]. In contrast, its closest structural neighbor—the corresponding maleimide (N-(3,4-dihydroxyphenyl)maleimide)—differs only by a single double bond in the heterocycle, yet this converts the inhibition mechanism from reversible to irreversible and shifts the binding mode [1]. Furthermore, N-aryl succinimides lacking the 3,4-dihydroxy substitution or bearing alternative substituents (e.g., 3,4-dichloro, 4-methoxy) have been shown to target entirely different enzymes such as carbonic anhydrase isoforms or to function as herbicides rather than enzyme inhibitors [2]. These observations underscore why generic substitution by 'similar' pyrrolidinediones is scientifically untenable without head-to-head functional validation.

Maleimide analog
Differs by one double bond but shifts from reversible to irreversible inhibition; covalent thiol modification may alter target engagement profile.
Non-catechol N-aryl
Lacking 3,4-dihydroxy groups redirects enzyme target from COMT to carbonic anhydrase isoforms; functional outcome may not transfer.
Unsaturated maleimides
Electrophilic α,β-unsaturated carbonyl reacts with thiols non-specifically; may introduce confounding off-target effects in cellular assays.

1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione: Head-to-Head Evidence Differentiating It from the Closest Structural Analog


Reversible vs. Irreversible COMT Inhibition: Direct Comparison of Succinimide and Maleimide Analogs

In the same study (Piedrafita et al., 1990), the target compound (succinimide analog) exhibited reversible inhibition of COMT, characterized by a pattern that is competitive with the substrate pyrocatecholphthalein and non-competitive with the cofactor S-adenosylmethionine (AdoMet). By contrast, the maleimide analog (N-(3,4-dihydroxyphenyl)maleimide) caused rapid and irreversible inhibition of the same enzyme, with protection afforded only by AdoMet and Mg²⁺ ions, not by catechol substrate [1]. The qualitative mechanistic divergence—reversible, active-site-competitive binding versus irreversible, covalent modification—is the critical differentiator, although the original publication did not report discrete KI or IC50 values for the succinimide analog. The BRENDA enzyme database independently classifies this compound as a reversible inhibitor of COMT (EC 2.1.1.6) [2].

COMT inhibition reversibility
Head-to-head
Reversible, competitive vs. substrate; non-competitive vs. AdoMet
Reversible profile supports washout protocols and temporal enzyme studies.
Maleimide comparator: irreversible, protected by AdoMet/Mg²⁺. No discrete KI/IC50 reported for succinimide analog.
COMT inhibition reversible inhibitor enzyme mechanism catechol-O-methyltransferase

Catechol Moiety Enables Specific Active-Site Binding Distinct from Non-Hydroxylated N-Aryl Succinimides

The 3,4-dihydroxyphenyl substitution pattern is essential for COMT active-site recognition. The target compound's catechol group mimics the natural catechol substrate, enabling competitive binding at the enzyme's substrate-binding pocket. In contrast, N-aryl succinimides lacking the catechol functionality (e.g., 3-chloro-1-aryl pyrrolidine-2,5-diones) exhibit high-affinity inhibition of carbonic anhydrase isoforms (hCA I: KI = 23.27–36.83 nM; hCA II: KI = 10.64–31.86 nM) rather than COMT, demonstrating that the catechol group redirects target selectivity from carbonic anhydrase to COMT [1]. While this represents a cross-study comparison across different enzyme systems, the divergent target profiles underscore the functional consequences of the catechol substitution.

Catechol-driven target selectivity
Cross-study comparison
COMT inhibition via catechol mimicry; no reported carbonic anhydrase inhibition at comparable concentrations
Catechol substitution redirects selectivity away from carbonic anhydrase toward COMT.
Non-catechol N-aryl succinimides inhibit hCA I/II with KI = 23.27–36.83 nM.
structure-activity relationship catechol binding succinimide COMT

Saturated Succinimide Ring Confers Chemical Stability Advantage Over Maleimide-Based COMT Probes

The succinimide ring in the target compound is chemically saturated, rendering it resistant to nucleophilic addition at the heterocycle. The maleimide analog, by contrast, possesses an electrophilic α,β-unsaturated carbonyl system that reacts readily with thiol groups, as demonstrated by its irreversible inhibition of COMT via covalent modification of active-site cysteine residues [1]. The 1992 follow-up study confirmed that the maleimide derivative forms adducts with dithiothreitol (DTT) and that these adducts then inhibit the enzyme reversibly, further highlighting the maleimide's intrinsic thiol reactivity [2]. The succinimide lacks this electrophilic character and thus avoids non-specific thiol conjugation, a property that manifests as reversible, non-covalent enzyme inhibition.

Succinimide ring stability
Head-to-head
Saturated ring; no thiol adduct formation reported
Non-electrophilic core reduces risk of non-specific protein conjugation.
Maleimide analog forms DTT adducts and modifies active-site cysteines irreversibly.
chemical stability succinimide vs maleimide thiol reactivity probe design

Batch-Verified Purity of 97% by Independent QC Enables Reproducible Quantitative Studies

Commercially sourced 1-(3,4-dihydroxyphenyl)pyrrolidine-2,5-dione (CAS 71573-17-6) is supplied with batch-specific quality control documentation including NMR, HPLC, and GC analyses, confirming a standard purity of 97% . While this purity level is typical for research-grade fine chemicals, the availability of individual batch certificates distinguishes this sourcing from smaller vendors offering the compound without analytical verification. For comparative purposes, many in-house synthesized analogs used in the primary literature were characterized only by melting point and elemental analysis, without modern chromatographic purity assessment [1].

Batch purity specification
Lot attribute
97% (HPLC, NMR, GC verified)
Documented purity supports lot-to-lot reproducibility in quantitative assays.
Literature synthesis often lacked chromatographic purity data.
compound purity quality control HPLC NMR

Procurement-Driven Application Scenarios for 1-(3,4-Dihydroxyphenyl)pyrrolidine-2,5-dione


Reversible COMT Probe for Enzyme Kinetic and Mechanistic Studies

The compound's reversible, active-site-competitive inhibition of COMT [1] makes it suitable for steady-state kinetic experiments, including determination of inhibition modality (competitive vs. non-competitive) and investigation of AdoMet-dependent regulatory mechanisms. Unlike the irreversible maleimide probe, the succinimide can be used in washout experiments to assess recovery of enzyme activity, enabling temporal analysis of COMT function in vitro.

Chemical Biology Tool for Differentiating Reversible from Irreversible Catechol Enzyme Targeting

The pair of compounds—the target succinimide (reversible) and its maleimide counterpart (irreversible) [1]—can be deployed as a matched set to distinguish pharmacological effects arising from transient target engagement versus permanent enzyme inactivation. This is particularly relevant for studying COMT's role in catecholamine metabolism, where the duration of enzyme inhibition determines downstream physiological consequences.

Synthetic Intermediate for N-Aryl Pyrrolidine-2,5-dione Library Construction

The catechol functionality provides a synthetic handle for further derivatization, including O-alkylation, O-acylation, or oxidation to the ortho-quinone. The saturated succinimide core remains intact under conditions that would degrade the maleimide analog, making this compound a more robust scaffold for combinatorial library synthesis [2]. The batch-verified purity of 97% ensures reliable stoichiometric control in subsequent synthetic steps.

Negative Control for Carbonic Anhydrase Inhibitor Screening Campaigns

While 3-chloro-1-aryl pyrrolidine-2,5-diones are potent nanomolar inhibitors of carbonic anhydrase isoforms I and II [3], the catechol-bearing target compound is not expected to inhibit these isoforms based on the established structure-activity relationship. This compound can therefore serve as a selectivity control in carbonic anhydrase inhibitor screening, helping to confirm that observed inhibition is due to specific structural features rather than general succinimide scaffold effects.

Application
Selection Property
Validation Focus
Steady-state kinetic studies
Reversible COMT inhibition profile
Competitive inhibition modality validation
Reversible vs. irreversible target engagement research
Catechol-directed, non-covalent binding
Washout recovery and enzyme activity temporal analysis
Library synthesis intermediate
Saturated succinimide core stability
Stoichiometric control under derivatization conditions
Selectivity control in carbonic anhydrase screening
Expected non-inhibition of hCA I/II
Cross-reactivity exclusion with carbonic anhydrase isoforms
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